molecular formula C7H11ClN2O B1305410 1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole CAS No. 108223-75-2

1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole

Cat. No.: B1305410
CAS No.: 108223-75-2
M. Wt: 174.63 g/mol
InChI Key: UJSDSCNMNQTDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole (CAS 108223-75-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 11 ClN 2 O and a molecular weight of 174.63 , features a pyrazole ring substituted with a flexible 2-(2-chloroethoxy)ethyl side chain. This structure makes it a versatile building block, or "chemical synthon," for constructing more complex molecules . The reactive chloro terminus on the ether chain allows for further functionalization through nucleophilic substitution reactions, enabling researchers to link the pyrazole moiety to various other molecular scaffolds. Similarly, the nitrogen atoms in the pyrazole ring can serve as ligands in metal coordination chemistry or be further alkylated. In research settings, this compound is primarily utilized in the design and synthesis of novel heterocyclic compounds. Its application is significant in exploring structure-activity relationships (SAR) during the development of potential pharmaceutical candidates, particularly as a core heterocyclic structure. Researchers value it for its ability to impart specific physicochemical properties to a molecule. As with all reagents of this nature, this compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety handling procedures for laboratory chemicals should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c8-2-6-11-7-5-10-4-1-3-9-10/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSDSCNMNQTDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 1-[2-(2-chloro-ethoxy)-ethyl]-1H-pyrazole can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The pyrazole (B372694) ring protons typically appear as distinct signals in the aromatic region of the spectrum. The protons on the ethyl side chain exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent oxygen, nitrogen, and chlorine atoms.

The expected proton chemical shifts (δ) are presented in Table 1. The protons on the pyrazole ring (H-3, H-4, and H-5) are expected to resonate at higher chemical shifts due to the aromatic nature of the ring. The methylene (B1212753) protons of the side chain will appear at lower field, with the protons closer to the electronegative chlorine and oxygen atoms being more deshielded and thus resonating at a higher frequency.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H-3 (pyrazole)7.5 - 7.8Doublet1.5 - 2.5
H-4 (pyrazole)6.2 - 6.4Triplet2.0 - 3.0
H-5 (pyrazole)7.4 - 7.6Doublet2.0 - 3.0
N-CH₂-4.2 - 4.4Triplet5.0 - 6.0
-CH₂-O-3.8 - 4.0Triplet5.0 - 6.0
O-CH₂-3.6 - 3.8Triplet5.5 - 6.5
-CH₂-Cl3.7 - 3.9Triplet5.5 - 6.5

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of aromatic heterocyclic systems. The carbons in the side chain are observed in the aliphatic region, with their chemical shifts being influenced by the attached heteroatoms.

Expected chemical shifts for the carbon atoms are detailed in Table 2. The pyrazole carbons (C-3, C-4, and C-5) are expected in the downfield region. The methylene carbons of the side chain will have their resonances influenced by the electronegativity of the neighboring atoms (N, O, Cl).

Carbon Assignment Expected Chemical Shift (ppm)
C-3 (pyrazole)138 - 142
C-4 (pyrazole)105 - 108
C-5 (pyrazole)128 - 132
N-CH₂-50 - 54
-CH₂-O-68 - 72
O-CH₂-70 - 74
-CH₂-Cl42 - 46

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for all CH and CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyrazole ring and the ethyl side chain, as well as the connectivity within the side chain itself. For instance, correlations between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring would confirm the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the regiochemistry of the substitution on the pyrazole ring and to understand the preferred conformation of the flexible side chain. bioorganica.com.ua

Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups within its structure. The key vibrational frequencies and their assignments are summarized in Table 3. These assignments are based on established correlation tables and studies of related pyrazole derivatives. derpharmachemica.com

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
C-H stretching (pyrazole ring)3100 - 3150Aromatic C-H vibrations
C-H stretching (aliphatic)2850 - 3000Asymmetric and symmetric stretching of CH₂ groups
C=N stretching (pyrazole ring)1580 - 1620Stretching vibration of the carbon-nitrogen double bond
C=C stretching (pyrazole ring)1450 - 1550Aromatic carbon-carbon double bond stretching
C-N stretching (pyrazole ring)1350 - 1400Stretching of the carbon-nitrogen single bonds in the ring
C-O-C stretching (ether)1050 - 1150Asymmetric stretching of the ether linkage
C-Cl stretching650 - 800Stretching vibration of the carbon-chlorine bond

While the assignment of characteristic functional group frequencies provides a good overview of the molecular structure, a more detailed understanding of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

This analysis helps to resolve ambiguities in vibrational assignments, especially in complex molecules where multiple vibrational modes can be coupled. For this compound, a PED analysis would provide a more precise description of the vibrations involving the pyrazole ring and the flexible side chain, offering deeper insight into the molecule's dynamic behavior.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight and elemental composition of a compound. In the case of this compound, the expected molecular ion peak [M]+ would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]+ peak being approximately one-third the intensity of the [M]+ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

FormulaCalculated Mass (m/z)Ion
C₇H₁₁ClN₂O174.05599[M]+

Note: This table is based on theoretical calculations and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic transitions within the molecule. For pyrazole derivatives, the absorption bands are typically associated with π → π* and n → π* transitions of the aromatic ring and non-bonding electrons. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the pyrazole ring.

Specific UV-Vis absorption maxima (λmax) for this compound have not been reported in the available literature. However, pyrazole itself exhibits absorption in the UV region. The introduction of the substituted ethyl chain is expected to cause a slight shift in the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Molar Absorptivity (ε)Transition
EthanolNot availableNot availableNot available
MethanolNot availableNot availableNot available

Note: This table is for illustrative purposes and requires experimental data for validation.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular geometry, bond lengths, bond angles, and conformation of this compound.

Determination of Molecular Geometry and Conformation

The crystal structure of the related compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, has been determined, revealing a planar imidazole (B134444) core with conformational flexibility in the chloroethoxyethyl side chain. It is plausible that this compound would exhibit similar characteristics, with a planar pyrazole ring and a flexible side chain whose conformation is influenced by crystal packing forces.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
Volume (ų)Not available
ZNot available

Note: This table represents the type of data obtained from XRD analysis and is currently unpopulated for the title compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals forces. For this compound, potential intermolecular interactions could include weak C-H···N or C-H···O hydrogen bonds involving the pyrazole ring and the ether oxygen, as well as interactions involving the chlorine atom. Analysis of the aforementioned imidazole analogue revealed several weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions that connect molecules into dimers and layers. A similar pattern of weak intermolecular forces would be expected to play a significant role in the crystal packing of this compound.

Reactivity and Chemical Transformations of 1 2 2 Chloro Ethoxy Ethyl 1h Pyrazole

Reactivity of the Chloroethoxy Moiety

The chloroethoxyethyl group attached to the N1 position of the pyrazole (B372694) ring is the primary site for nucleophilic substitution and can also participate in ring-closure reactions.

The terminal chlorine atom on the ethoxyethyl side chain of 1-[2-(2-chloro-ethoxy)-ethyl]-1H-pyrazole is susceptible to nucleophilic substitution. This reactivity is analogous to that of other chloroalkyl groups attached to heterocyclic systems. For instance, 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles are valuable precursors for a variety of polyfunctional pyrazoles through nucleophilic substitution reactions. nih.gov In these reactions, the chloride ion acts as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

Common nucleophiles that can displace the chloride include amines, thiols, and phosphines, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds, respectively. For example, the reaction with a thiol (R-SH) in the presence of a base would yield a thioether. Similarly, reaction with a secondary amine (R₂NH) would result in the corresponding tertiary amine. These transformations are fundamental in modifying the side chain to introduce different functional groups and to build more complex molecular architectures. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroalkyl Pyrazole Derivatives Note: This table is based on analogous reactions of 3-(2-chloroethyl)pyrazoles.

NucleophileProduct TypeReference
Thiol (RSH)Thioether nih.gov
Phosphine (PR₃)Phosphonium Salt nih.gov
Secondary Amine (R₂NH)Tertiary Amine libretexts.org

The chloroethoxyethyl side chain of this compound possesses the necessary functionality for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Although direct examples for this specific compound are not prevalent in the reviewed literature, analogous reactions are well-documented for similar structures. For instance, N-phenyl-N'-(2-chloroethyl)ureas undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This suggests that the oxygen atom of the ethoxy group in this compound could act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a six-membered morpholine-like ring fused to the pyrazole.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclization of a suitably functionalized side chain on a pyrazole ring. nih.govmasterorganicchemistry.com These reactions typically proceed by an initial nucleophilic attack from a side-chain atom onto an electrophilic center, followed by condensation. In the case of this compound, if the terminal chlorine were replaced by an amino group, intramolecular cyclization could lead to the formation of a pyrazolo[1,5-a]pyrazine (B3255129) derivative. The propensity for such cyclizations depends on factors like chain length, the nature of the atoms in the chain, and the reaction conditions, which can be tuned to favor the formation of thermodynamically stable ring systems.

Reactivity of the Pyrazole Ring

The pyrazole ring in this compound is aromatic and can undergo substitution reactions. The N1-substitution influences the regioselectivity of these reactions.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction preferentially occurring at the C4 position in N1-substituted pyrazoles. thieme-connect.com This is because the nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophilic attack. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The nitration of N-substituted pyrazoles, such as 1-phenylpyrazole, with nitric acid in acetic anhydride (B1165640) selectively yields the 4-nitro derivative. nih.gov This indicates that this compound would likely undergo nitration at the C4 position under similar conditions to produce 1-[2-(2-chloro-ethoxy)-ethyl]-4-nitro-1H-pyrazole.

Halogenation: Similarly, halogenation of N-substituted pyrazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) proceeds with high regioselectivity to give the 4-halo-substituted products. thieme-connect.com Therefore, the reaction of this compound with NBS would be expected to yield 4-bromo-1-[2-(2-chloro-ethoxy)-ethyl]-1H-pyrazole.

Table 2: Electrophilic Aromatic Substitution Reactions on N-Substituted Pyrazoles

ReactionReagentPosition of SubstitutionReference
NitrationHNO₃/Ac₂OC4 nih.gov
BrominationNBSC4 thieme-connect.com
ChlorinationNCSC4 thieme-connect.com

The C3 and C5 positions of the pyrazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them potential sites for nucleophilic attack. However, for the neutral pyrazole ring, such reactions are generally difficult. The reactivity towards nucleophiles can be enhanced by quaternization of the pyrazole nitrogen or by the presence of strong electron-withdrawing groups on the ring.

A notable example of nucleophilic attack on the pyrazole ring system involves the use of organometallic reagents, such as Grignard reagents. While the direct reaction with this compound is not specifically documented, studies on other pyrazole derivatives have shown that Grignard reagents can add to the pyrazole ring, often leading to complex transformations rather than simple substitution. For example, the reaction of pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride can result in the formation of various products, including those arising from addition to carbonyl groups and subsequent rearrangements. nih.gov It has also been shown that Grignard reagents can add to N-acylpyrazinium salts, leading to substituted dihydropyrazines. nih.gov

Mechanisms of Key Chemical Transformations

The mechanisms of the aforementioned reactions are generally well-established in organic chemistry.

Nucleophilic Substitution on the Chloroethoxy Moiety: Nucleophilic substitution at the terminal carbon of the chloroethoxyethyl chain likely proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. This mechanism is favored for primary alkyl halides.

Intramolecular Cyclization: The mechanism for intramolecular cyclization would also involve a nucleophilic substitution pathway. The internal nucleophile, such as the ether oxygen, would attack the electrophilic carbon atom bonded to the chlorine. The rate and feasibility of this cyclization are governed by the stability of the resulting ring and the conformational flexibility of the side chain.

Electrophilic Aromatic Substitution on the Pyrazole Ring: The mechanism of electrophilic aromatic substitution on the pyrazole ring follows the general pathway for aromatic compounds. masterorganicchemistry.comwikipedia.orglibretexts.orgkhanacademy.orgyoutube.com It involves two main steps:

Attack by the π-system: The π-electrons of the pyrazole ring attack the electrophile (e.g., NO₂⁺ in nitration) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. For attack at the C4 position, the positive charge can be delocalized without being placed on a carbon adjacent to the electron-withdrawing N1-substituent's nitrogen, which is a more stable arrangement.

Deprotonation: A base removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the substituted product. The formation of the sigma complex is typically the rate-determining step.

Nucleophilic Attack by Organometallic Reagents: The mechanism of the reaction with Grignard reagents is more complex and can vary depending on the specific pyrazole derivative and reaction conditions. It generally involves the nucleophilic addition of the carbanionic part of the Grignard reagent to an electrophilic center in the pyrazole derivative. In the case of N-acylpyrazinium salts, the attack occurs at a ring carbon, leading to a dihydropyrazine. nih.gov For pyrazole carboxylic acid derivatives, the initial attack is often at the carbonyl carbon of the acid or its derivative. nih.gov

Elucidation of Reaction Pathways and Intermediates

Specific studies on the reaction pathways of this compound are not documented. However, analogous reactions involving similar structural motifs suggest potential transformations. For instance, the chloroethyl group is a reactive site for intramolecular cyclization.

One plausible reaction pathway is an intramolecular cyclization to form a fused heterocyclic system. This would likely proceed via an initial nucleophilic attack from the N2-position of the pyrazole ring onto the electrophilic carbon of the chloroethyl group. This type of reaction is known for other N-substituted heterocycles bearing a haloalkyl chain. The intermediate in such a reaction would be a transient pyrazolium (B1228807) salt, which would then rearrange to the final product.

Another potential pathway involves the reaction of the terminal chloro group with external nucleophiles. The ether linkage provides some flexibility to the side chain, which might influence the accessibility of the reactive site.

Detailed mechanistic studies involving isotopic labeling or computational modeling would be necessary to definitively elucidate the reaction pathways and identify the specific intermediates for this compound.

Influence of Reaction Conditions on Selectivity

The selectivity of reactions involving this compound would be highly dependent on the reaction conditions, such as the choice of solvent, temperature, and catalyst.

For an intramolecular cyclization, the choice of base and solvent would be critical. A non-nucleophilic base would be required to deprotonate the pyrazole ring (if necessary for the specific mechanism) without competing in a substitution reaction. The solvent polarity could influence the rate of the reaction and the stability of any charged intermediates. For example, polar aprotic solvents might favor an SN2-type intramolecular cyclization.

In the case of intermolecular reactions with nucleophiles, the reaction conditions would dictate the competition between substitution and elimination pathways. Strong, bulky bases would favor E2 elimination to yield a vinyl ether derivative. Less sterically hindered, potent nucleophiles would favor SN2 substitution. The temperature would also play a significant role; higher temperatures generally favor elimination over substitution.

The presence of a catalyst could also dramatically alter the selectivity. For instance, a phase-transfer catalyst could be employed to facilitate the reaction with an aqueous nucleophile. Transition metal catalysts could be used to activate the C-Cl bond for cross-coupling reactions. researchgate.net

Without specific experimental data for this compound, the following table provides a hypothetical overview of how reaction conditions might influence selectivity based on general organic chemistry principles.

Reaction TypeReagent/CatalystSolventTemperatureProbable Major Product
Intramolecular CyclizationNaHTHFRefluxFused pyrazolo-oxazine derivative
Nucleophilic Substitution (SN2)NaN3DMFRoom Temperature1-[2-(2-Azido-ethoxy)-ethyl]-1H-pyrazole
Elimination (E2)t-BuOKt-BuOHHigh Temperature1-[2-(Vinyloxy)-ethyl]-1H-pyrazole

Further empirical research is necessary to validate these hypothetical pathways and to fully understand the influence of various reaction conditions on the chemical transformations of this specific pyrazole derivative.

Based on a comprehensive search of the available scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound This compound could not be located. As a result, the specific data required to generate a thorough, informative, and scientifically accurate article as per the provided outline is not available in published research.

Extensive searches were conducted using the compound's name, its CAS number (108223-75-2), and various keywords related to computational chemistry, including "Density Functional Theory (DFT)," "geometry optimization," "conformational analysis," "Frontier Molecular Orbitals," "HOMO-LUMO," "Molecular Electrostatic Potential (MEP)," "Natural Bond Orbital (NBO)," "dipole moment," and "polarizability." These searches did not yield any papers containing the specific theoretical data necessary to populate the requested sections and subsections.

Therefore, it is not possible to provide the detailed research findings and data tables for the following topics as they relate to this compound:

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Calculation of Electronic Structure Parameters

Dipole Moments and Polarizability

Without access to primary research data from computational analyses of this specific molecule, generating the requested article would not be possible without compromising the core requirements of scientific accuracy and adherence to the specified compound.

An article focusing on the theoretical and computational studies of the chemical compound “1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole” cannot be generated.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content requirements. Generating such an article would require fabricating data, which would be misleading and scientifically unsound.

Applications in Organic Synthesis and Materials Science Non Medicinal

A Flexible Tool in Organic Synthesis

The utility of pyrazole (B372694) derivatives in organic synthesis is well-established, and 1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole is no exception. mdpi.comnih.gov Its reactive side chain, coupled with the inherent chemical properties of the pyrazole core, makes it a valuable asset for chemists.

Scaffolds for the Synthesis of Complex Organic Molecules

The structure of this compound is primed for the construction of more complex molecular architectures. The terminal chloro group on the ethoxy-ethyl side chain serves as a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups or the linkage to other molecular scaffolds. Synthetic chemists can leverage this reactivity to build intricate molecules with tailored properties. For instance, the chloride can be displaced by amines, thiols, alkoxides, or carbanions, paving the way for the synthesis of a diverse library of pyrazole-containing compounds. This versatility is crucial in the development of new organic molecules for various applications. organic-chemistry.org

Precursors for Heterocyclic Systems

Beyond its role as a scaffold, this compound can also serve as a precursor for the synthesis of more complex heterocyclic systems. The pyrazole ring itself can undergo various transformations, while the reactive side chain can participate in intramolecular cyclization reactions. For example, under appropriate conditions, the terminal chloride could react with a nucleophilic center introduced elsewhere on the pyrazole ring or a tethered molecule, leading to the formation of novel fused or bridged heterocyclic systems. nih.govresearchgate.net The synthesis of such complex heterocyclic frameworks is a cornerstone of modern organic chemistry, with applications ranging from catalysis to molecular recognition.

Emerging Potential in Materials Science

The unique electronic and structural characteristics of the pyrazole moiety have drawn the attention of materials scientists. globalresearchonline.net The compound this compound, with its modifiable side chain, presents an opportunity to integrate the favorable properties of pyrazoles into advanced materials.

Applications in Solar Cell Components

In the quest for efficient and cost-effective solar energy conversion, organic photovoltaics and dye-sensitized solar cells (DSSCs) have emerged as promising technologies. Pyrazole derivatives have been investigated as components in these devices, particularly as part of the organic dyes that sensitize the semiconductor material to light. researchgate.netingentaconnect.com The pyrazole ring can act as a π-conjugated spacer or an anchoring group in these dyes. The 2-(2-chloroethoxy)ethyl side chain of this compound offers a convenient point of attachment to immobilize the pyrazole unit onto a polymer backbone or another component of the solar cell, potentially influencing the device's performance and stability.

Potential Role in Solar CellsStructural Feature Utilized
Component of organic dyesPyrazole ring as part of the chromophore
Linker to other materialsReactive chloroethyl group for attachment
Modifier of material propertiesEther linkage for solubility and morphology control

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the organic materials used in its emissive and charge-transporting layers. Pyrazole derivatives have been explored as host materials in the emissive layer of OLEDs, where they provide a matrix for the light-emitting dopant molecules. researchgate.netresearchgate.net The wide bandgap and suitable charge-transporting properties of some pyrazole-based materials make them good candidates for this application. The subject compound, through modification of its chloroethyl group, could be functionalized to enhance properties such as thermal stability, amorphous morphology, and charge-carrier mobility, which are crucial for efficient and long-lasting OLEDs. noctiluca.eu

Use in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form well-defined supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com The 2-(2-chloroethoxy)ethyl side chain of this compound can be modified to introduce additional coordinating groups or to tune the solubility and self-assembly behavior of the resulting metal complexes. This could lead to the rational design of functional supramolecular materials with applications in catalysis, sensing, and gas storage.

Supramolecular ApplicationKey Feature of the Compound
Ligand for metal complexesPyrazole nitrogen atoms
Control of self-assemblyModifiable side chain to influence intermolecular interactions
Tuning of material propertiesEther linkage affecting solubility and packing

Role in Agricultural Chemical Development (General, Non-Specific Activity)

The pyrazole scaffold is a well-established pharmacophore in the design of agricultural chemicals, including herbicides, fungicides, and insecticides. royal-chem.comacs.orgresearchgate.net Pyrazole derivatives have been successfully commercialized for crop protection. researchgate.netnih.gov These compounds can exhibit a broad spectrum of biological activities. royal-chem.comresearchgate.net Despite the prevalence of the pyrazole core in agrochemicals, there are no specific reports that detail the use or testing of this compound for any general or specific agricultural application.

Applications in Food Industry and Cosmetic Colorings

A general mention exists in the literature that pyrazole derivatives can find applications in the food industry and as cosmetic colorings. mdpi.comglobalresearchonline.net However, there is no specific information available that connects this compound to any application within the food industry or as a coloring agent in cosmetics. The safety and regulatory approval for such uses would require extensive toxicological studies, and there is no indication that this compound has undergone such evaluation.

Q & A

Q. Optimization Strategy :

  • Use kinetic studies (TLC monitoring) to identify intermediate formation and optimize reaction time .
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of chloroacetyl chloride) to minimize side products .

How can the structural and electronic properties of this compound be characterized?

Basic Research Question

  • X-ray crystallography : Resolve bond lengths, dihedral angles, and tautomeric forms (e.g., keto-enol tautomerism observed in pyrazole derivatives) .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns and hydrogen bonding (e.g., intramolecular C–H⋯O interactions) .
  • FT-IR : Identify functional groups (e.g., C=O stretches at ~1680 cm1^{-1} in acetamide derivatives) .

Q. Advanced Insight :

  • Computational methods (DFT calculations) predict electronic distributions and reactive sites for further functionalization .

What safety protocols are critical when handling this compound?

Basic Research Question
While specific data for this compound is limited, general pyrazole safety guidelines include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. Contingency Measures :

  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural variations : Substituent position (e.g., 4-chloro vs. 4-fluoro) significantly alters interactions with biological targets .
  • Assay conditions : Differences in cell lines, glucose concentrations, or solvent vehicles (DMSO vs. ethanol) affect activity .

Q. Methodological Approach :

  • Reproduce assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing).
  • Use structure-activity relationship (SAR) studies to isolate critical functional groups .

What role does tautomerism play in the reactivity of this compound?

Advanced Research Question
Pyrazole derivatives often exhibit keto-enol tautomerism, which influences their chemical and biological behavior:

  • Keto form : Stabilizes hydrogen bonding (e.g., N–H⋯O interactions in crystal lattices) .
  • Enol form : Enhances electron delocalization, increasing reactivity in electrophilic substitutions .

Q. Characterization :

  • X-ray crystallography confirms tautomeric dominance (e.g., keto form with C=O bond lengths of ~1.28 Å) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking studies : Predict binding affinities to targets like kinases or adenosine receptors using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with observed activities .

What green chemistry approaches can be applied to synthesize this compound?

Advanced Research Question

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalysis : Use recyclable catalysts (e.g., Amberlyst-15) to reduce waste .
  • Microwave-assisted synthesis : Achieve higher yields in reduced time (e.g., 30 minutes vs. 3 hours) .

What analytical methods are recommended for assessing the compound’s stability under various conditions?

Advanced Research Question

  • HPLC-MS : Monitor degradation products in accelerated stability studies (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most pyrazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.